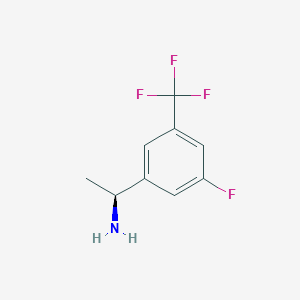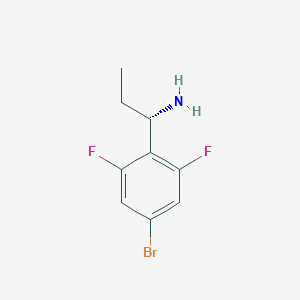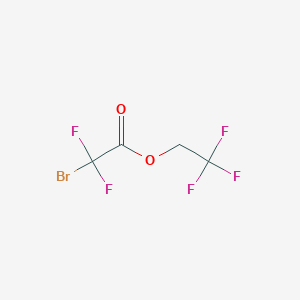
2,2,2-Trifluoroethyl2-bromo-2,2-difluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroethyl 2-bromo-2,2-difluoroacetate is a fluorinated organic compound with the molecular formula C4H3BrF5O2. This compound is known for its unique chemical structure, which includes both trifluoroethyl and bromodifluoroacetate groups. It is a colorless to pale yellow liquid and is used in various chemical synthesis processes due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl 2-bromo-2,2-difluoroacetate typically involves the reaction of 2,2,2-trifluoroethanol with bromodifluoroacetic acid in the presence of a dehydrating agent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,2-Trifluoroethyl 2-bromo-2,2-difluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding acid and alcohol.
Reduction: The compound can be reduced to form different fluorinated alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,2,2-Trifluoroethanol and bromodifluoroacetic acid.
Reduction: Fluorinated alcohols.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl 2-bromo-2,2-difluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules. These analogs are studied for their potential therapeutic properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those that require fluorinated groups for enhanced bioactivity and stability.
Industry: The compound is used in the production of specialty chemicals and materials, including high-performance polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoroethyl 2-bromo-2,2-difluoroacetate involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the ester group are key reactive sites that participate in substitution and hydrolysis reactions. The trifluoroethyl group imparts unique electronic properties to the compound, influencing its reactivity and stability.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding acid and alcohol.
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoroethyl 2-bromo-2,2-difluoroacetate can be compared with other similar compounds, such as:
Ethyl bromodifluoroacetate: Similar in structure but lacks the trifluoroethyl group.
2,2,2-Trifluoroethyl acetate: Contains the trifluoroethyl group but lacks the bromodifluoroacetate moiety.
2,2-Difluoroethyl acetate: Contains the difluoroethyl group but lacks the bromine atom.
Uniqueness: The presence of both trifluoroethyl and bromodifluoroacetate groups in 2,2,2-Trifluoroethyl 2-bromo-2,2-difluoroacetate makes it unique. This combination imparts distinct reactivity and stability, making it valuable in various chemical synthesis processes.
Eigenschaften
Molekularformel |
C4H2BrF5O2 |
|---|---|
Molekulargewicht |
256.95 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl 2-bromo-2,2-difluoroacetate |
InChI |
InChI=1S/C4H2BrF5O2/c5-4(9,10)2(11)12-1-3(6,7)8/h1H2 |
InChI-Schlüssel |
NICVAMMSNJMAIX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)OC(=O)C(F)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-N-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanamide](/img/structure/B13057836.png)
![2-Methyl-7-azaspiro[3.5]nonane](/img/structure/B13057841.png)
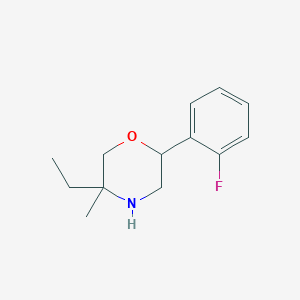
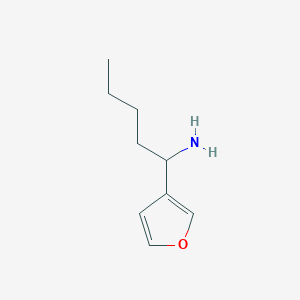
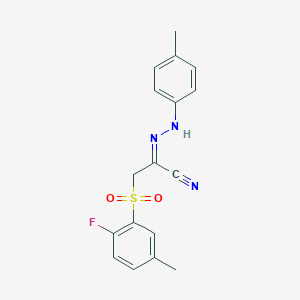
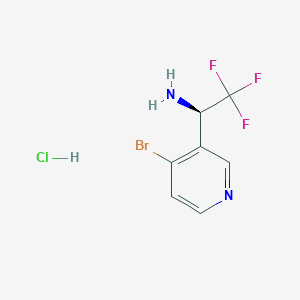
![ethyl(3E)-3-({[(E)-(2-nitrophenyl)-C-hydroxycarbonohydrazonoyl]formamido}imino)butanoate](/img/structure/B13057855.png)
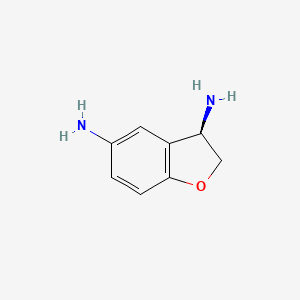
![3-((4AS,5AS)-3-((1-Hydroxy-3,3-dimethylbutan-2-YL)carbamoyl)-4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazol-1-YL)pyrazine 1-oxide](/img/structure/B13057870.png)
![4-((3-Methoxyphenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057872.png)
![6-(3,3-Difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13057886.png)

